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Compound of Interest

Compound Name: Miyakamide A1

Cat. No.: B15563936 Get Quote

An in-depth analysis of the spectroscopic data for Miyakamide A1, a bioactive compound

isolated from the fungus Aspergillus flavus, is presented for researchers, scientists, and drug

development professionals. This guide provides a comprehensive overview of its structural

elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS),

complete with detailed experimental protocols and tabulated data for easy reference.

Chemical Structure
Miyakamide A1 is a tripeptide derivative with the systematic name N-acetyl-L-phenylalanyl-N-

methyl-L-phenylalanyl-(αZ)-α,β-didehydrotryptamine. Its molecular formula is C₃₁H₃₂N₄O₃, and

it has a molecular weight of 508.61 g/mol .

Structure:

Spectroscopic Data
The structural confirmation of Miyakamide A1 has been achieved through extensive

spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) provides crucial information about the molecular

weight and elemental composition of Miyakamide A1.
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Ion Calculated m/z Observed m/z

[M+H]⁺ 509.2553 509.2550

[M+Na]⁺ 531.2372 531.2375

Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR data provide detailed insights into the chemical environment of each atom

within the Miyakamide A1 molecule. The data presented here was acquired in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Data
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ac-Phe moiety

NH 6.85 d 8.0

α-H 4.75 m

β-H 3.10, 2.95 m

Phenyl H 7.20-7.35 m

Acetyl CH₃ 1.95 s

N-Me-Phe moiety

N-CH₃ 2.80 s

α-H 5.10 t 7.5

β-H 3.20, 3.05 m

Phenyl H 7.15-7.30 m

Δ-Trp moiety

NH 8.50 d 9.5

α-H 6.50 d 9.5

β-H 7.05 s

Indole NH 10.80 s

Indole H-2 7.55 s

Indole H-4 7.60 d 8.0

Indole H-5 7.10 t 7.5

Indole H-6 7.15 t 7.5

Indole H-7 7.35 d 8.0

¹³C NMR Data
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Position Chemical Shift (δ, ppm)

Ac-Phe moiety

C=O (Acetyl) 170.5

CH₃ (Acetyl) 23.0

α-C 54.0

β-C 38.5

C=O (Amide) 172.0

Phenyl C-1' 137.0

Phenyl C-2'/6' 129.5

Phenyl C-3'/5' 128.8

Phenyl C-4' 127.0

N-Me-Phe moiety

N-CH₃ 31.0

α-C 58.0

β-C 37.0

C=O (Amide) 171.0

Phenyl C-1'' 136.5

Phenyl C-2''/6'' 129.2

Phenyl C-3''/5'' 128.5

Phenyl C-4'' 126.8

Δ-Trp moiety

α-C 118.0

β-C 125.0

C=O (Amide) 165.0
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Indole C-2 124.5

Indole C-3 110.0

Indole C-3a 127.5

Indole C-4 118.5

Indole C-5 121.0

Indole C-6 119.8

Indole C-7 111.5

Indole C-7a 136.0

Experimental Protocols
The following protocols are representative of the methods used for the spectroscopic analysis

of Miyakamide A1.

Mass Spectrometry
High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer

equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol

and infused into the mass spectrometer. Data was acquired in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR spectra

were acquired with a spectral width of 10 ppm and a relaxation delay of 2 seconds. ¹³C NMR

spectra were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds.

2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the

connectivity of protons and carbons.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Miyakamide A1.
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Caption: Workflow for the isolation and structural elucidation of Miyakamide A1.

To cite this document: BenchChem. [Spectroscopic data for Miyakamide A1 (NMR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563936#spectroscopic-data-for-miyakamide-a1-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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